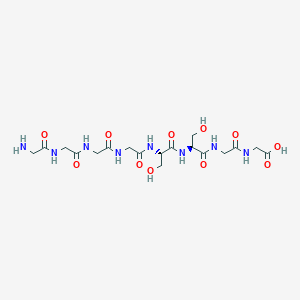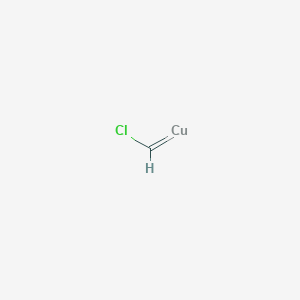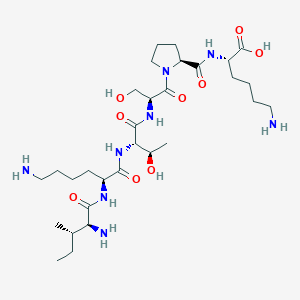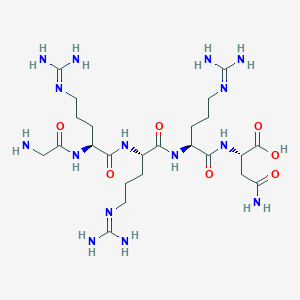![molecular formula C21H13N3O5 B12609586 4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile CAS No. 648891-33-2](/img/structure/B12609586.png)
4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a chemical compound known for its unique structure and properties It consists of a central 1,3-phenylene ring substituted with methoxy and nitro groups, connected via oxygen bridges to two benzonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-nitro-phthalonitrile with a bisphenol compound. The bisphenol compound, which contains secondary amine groups, reacts with 4-nitro-phthalonitrile under nucleophilic substitution conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学研究应用
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These interactions enable the compound to exert its effects in various applications .
相似化合物的比较
Similar Compounds
4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Similar structure but with carboxy groups instead of methoxy and nitro groups.
4,4’-[(5-Methoxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives .
属性
CAS 编号 |
648891-33-2 |
|---|---|
分子式 |
C21H13N3O5 |
分子量 |
387.3 g/mol |
IUPAC 名称 |
4-[3-(4-cyanophenoxy)-5-methoxy-4-nitrophenoxy]benzonitrile |
InChI |
InChI=1S/C21H13N3O5/c1-27-19-10-18(28-16-6-2-14(12-22)3-7-16)11-20(21(19)24(25)26)29-17-8-4-15(13-23)5-9-17/h2-11H,1H3 |
InChI 键 |
UPCSWQGDUSAVFT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)OC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)

![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)


![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)


